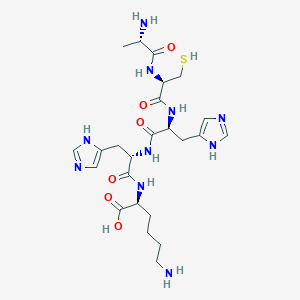
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- is a complex peptide compound composed of five amino acids: L-lysine, L-alanine, L-cysteine, and two L-histidine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through fermentation.
化学反応の分析
Types of Reactions
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted amino groups.
科学的研究の応用
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its ability to modulate immune responses and oxidative stress.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to metal ions, such as copper, forming complexes that exhibit biological activity.
類似化合物との比較
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar antioxidant properties.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, another antioxidant.
Uniqueness
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- is unique due to its specific sequence and the presence of two histidine residues, which may enhance its metal-binding and antioxidant properties compared to other peptides.
特性
CAS番号 |
872617-54-4 |
|---|---|
分子式 |
C24H38N10O6S |
分子量 |
594.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H38N10O6S/c1-13(26)20(35)34-19(10-41)23(38)33-18(7-15-9-28-12-30-15)22(37)32-17(6-14-8-27-11-29-14)21(36)31-16(24(39)40)4-2-3-5-25/h8-9,11-13,16-19,41H,2-7,10,25-26H2,1H3,(H,27,29)(H,28,30)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,39,40)/t13-,16-,17-,18-,19-/m0/s1 |
InChIキー |
RKZZGQDBVRDBSL-CTXVOCDESA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















